molecular formula C13H19ClN2O2S B2621303 1-(2-Chlorophenyl)-3-[2-methoxy-4-(methylsulfanyl)butyl]urea CAS No. 2309189-14-6

1-(2-Chlorophenyl)-3-[2-methoxy-4-(methylsulfanyl)butyl]urea

Cat. No.: B2621303
CAS No.: 2309189-14-6
M. Wt: 302.82
InChI Key: XNCGCOFYQQYFGN-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-[2-methoxy-4-(methylsulfanyl)butyl]urea is an organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a chlorophenyl group, a methoxy group, and a methylsulfanyl group attached to a butyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-3-[2-methoxy-4-(methylsulfanyl)butyl]urea typically involves the reaction of 2-chlorophenyl isocyanate with a suitable amine precursor. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. The general reaction scheme can be represented as follows:

2-Chlorophenyl isocyanate+Amine precursorThis compound\text{2-Chlorophenyl isocyanate} + \text{Amine precursor} \rightarrow \text{this compound} 2-Chlorophenyl isocyanate+Amine precursor→this compound

The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-25°C to control the reaction rate and yield.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to enhance yield and purity. This involves the use of high-purity reagents, precise control of reaction conditions, and efficient purification techniques such as recrystallization or chromatography. The industrial production methods also focus on minimizing waste and ensuring environmental safety.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-3-[2-methoxy-4-(methylsulfanyl)butyl]urea undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

1-(2-Chlorophenyl)-3-[2-methoxy-4-(methylsulfanyl)butyl]urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-[2-methoxy-4-(methylsulfanyl)butyl]urea involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chlorophenyl)-1-(4-chlorophenyl)-2,2-dichloroethane:

    2-Methoxyphenyl isocyanate: Used as a reagent for amine protection/deprotection sequences.

Uniqueness

1-(2-Chlorophenyl)-3-[2-methoxy-4-(methylsulfanyl)butyl]urea is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(2-chlorophenyl)-3-(2-methoxy-4-methylsulfanylbutyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O2S/c1-18-10(7-8-19-2)9-15-13(17)16-12-6-4-3-5-11(12)14/h3-6,10H,7-9H2,1-2H3,(H2,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNCGCOFYQQYFGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CCSC)CNC(=O)NC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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